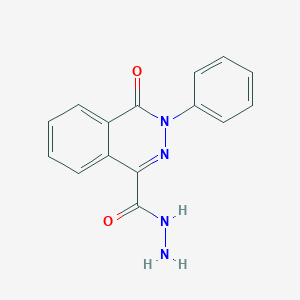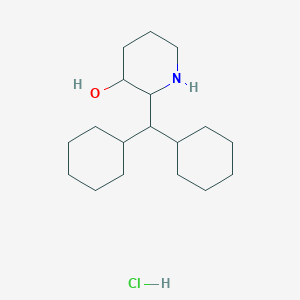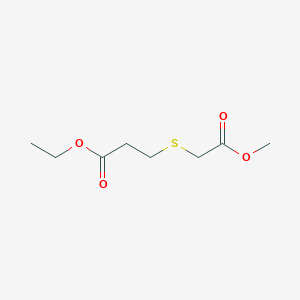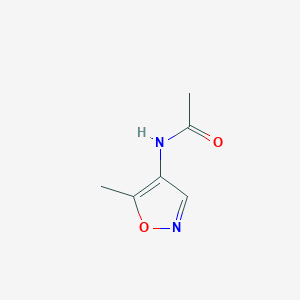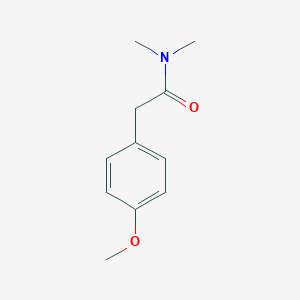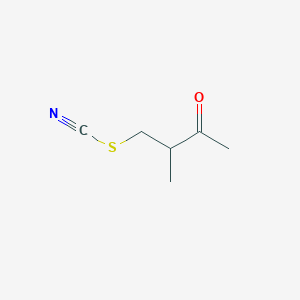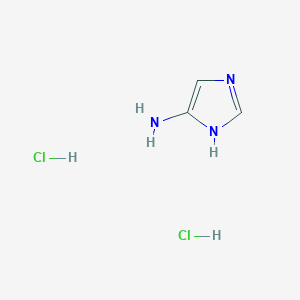
5-Fluoro-1,2,3,4-tetrahydro-1-((3,4,5-trimethoxyphenyl)methyl)-6,7-isoquinolinediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1,2,3,4-tetrahydro-1-((3,4,5-trimethoxyphenyl)methyl)-6,7-isoquinolinediol is a synthetic compound that has been widely studied for its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of 5-Fluoro-1,2,3,4-tetrahydro-1-((3,4,5-trimethoxyphenyl)methyl)-6,7-isoquinolinediol is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and survival. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, a protein that is involved in cell signaling pathways.
Biochemical And Physiological Effects
5-Fluoro-1,2,3,4-tetrahydro-1-((3,4,5-trimethoxyphenyl)methyl)-6,7-isoquinolinediol has been shown to have several biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, to inhibit cell proliferation and migration, and to reduce the expression of certain genes involved in cancer progression. It has also been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin, which are important for regulating mood and behavior.
Advantages And Limitations For Lab Experiments
One advantage of using 5-Fluoro-1,2,3,4-tetrahydro-1-((3,4,5-trimethoxyphenyl)methyl)-6,7-isoquinolinediol in lab experiments is its potential therapeutic applications in various diseases. Another advantage is its relatively simple synthesis method, which makes it accessible for researchers. However, one limitation is the lack of information on its toxicity and side effects, which needs to be further studied before its clinical use.
Future Directions
There are several future directions for the study of 5-Fluoro-1,2,3,4-tetrahydro-1-((3,4,5-trimethoxyphenyl)methyl)-6,7-isoquinolinediol. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, Parkinson's disease, Alzheimer's disease, and depression. Another direction is to study its toxicity and side effects in more detail, in order to determine its safety for clinical use. Additionally, further research is needed to fully understand its mechanism of action and to identify potential drug targets for its use in treating diseases.
Synthesis Methods
The synthesis of 5-Fluoro-1,2,3,4-tetrahydro-1-((3,4,5-trimethoxyphenyl)methyl)-6,7-isoquinolinediol involves several steps. The starting material is 3,4,5-trimethoxybenzaldehyde, which is reacted with nitromethane to form the corresponding nitrostyrene. The nitrostyrene is then reduced to the amine using a reducing agent such as sodium borohydride. The resulting amine is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the isoquinoline ring system. Finally, the fluoro group is introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Scientific Research Applications
5-Fluoro-1,2,3,4-tetrahydro-1-((3,4,5-trimethoxyphenyl)methyl)-6,7-isoquinolinediol has been studied for its potential therapeutic applications in various diseases. For example, it has been shown to have anti-cancer activity against several types of cancer cells, including breast cancer, lung cancer, and leukemia. It has also been studied for its potential use in treating Parkinson's disease, Alzheimer's disease, and depression.
properties
CAS RN |
104716-88-3 |
|---|---|
Product Name |
5-Fluoro-1,2,3,4-tetrahydro-1-((3,4,5-trimethoxyphenyl)methyl)-6,7-isoquinolinediol |
Molecular Formula |
C19H22FNO5 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
5-fluoro-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C19H22FNO5/c1-24-15-7-10(8-16(25-2)19(15)26-3)6-13-12-9-14(22)18(23)17(20)11(12)4-5-21-13/h7-9,13,21-23H,4-6H2,1-3H3 |
InChI Key |
FFQYJAQAGWYVQS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C(=C3CCN2)F)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C(=C3CCN2)F)O)O |
synonyms |
5-fluorotretoquinol 5-fluorotrimetoquinol 5-fluorotrimetoquinol hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



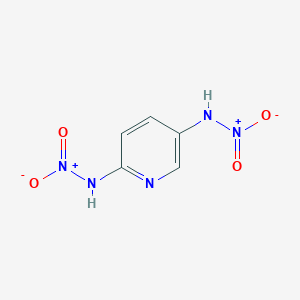
![N,N-Diethyl-3-methoxy-5,6-dihydro-10H-benzo[c]xanthen-10-iminium perchlorate](/img/structure/B35084.png)


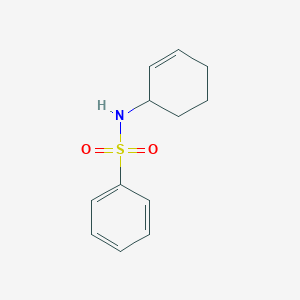
![2-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B35091.png)

